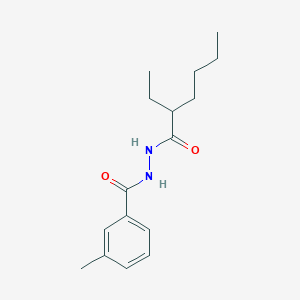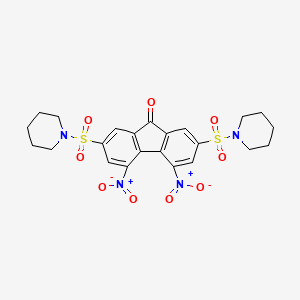![molecular formula C20H15BrN6O3S B11700662 (4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700662.png)
(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-[2-(3-bromo-4-metilfenil)hidrazinilideno]-5-metil-2-[4-(3-nitrofenil)-1,3-tiazol-2-il]-2,4-dihidro-3H-pirazol-3-ona es un compuesto orgánico complejo que pertenece a la clase de las hidrazonas y tiazoles
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4E)-4-[2-(3-bromo-4-metilfenil)hidrazinilideno]-5-metil-2-[4-(3-nitrofenil)-1,3-tiazol-2-il]-2,4-dihidro-3H-pirazol-3-ona generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de 3-bromo-4-metilbenzaldehído con hidrato de hidracina para formar la hidrazona correspondiente. Este intermedio luego se hace reaccionar con 4-(3-nitrofenil)-1,3-tiazol-2-amina en condiciones ácidas para producir el producto final. Las condiciones de reacción a menudo requieren temperaturas controladas y niveles de pH para asegurar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y escalabilidad del proceso. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
(4E)-4-[2-(3-bromo-4-metilfenil)hidrazinilideno]-5-metil-2-[4-(3-nitrofenil)-1,3-tiazol-2-il]-2,4-dihidro-3H-pirazol-3-ona se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El átomo de bromo en el compuesto se puede sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, (4E)-4-[2-(3-bromo-4-metilfenil)hidrazinilideno]-5-metil-2-[4-(3-nitrofenil)-1,3-tiazol-2-il]-2,4-dihidro-3H-pirazol-3-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos y la ciencia de los materiales.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como inhibidor de enzimas o modulador de receptores. Su capacidad de interactuar con macromoléculas biológicas lo convierte en un candidato para el desarrollo de nuevos agentes terapéuticos.
Medicina
En la química medicinal, (4E)-4-[2-(3-bromo-4-metilfenil)hidrazinilideno]-5-metil-2-[4-(3-nitrofenil)-1,3-tiazol-2-il]-2,4-dihidro-3H-pirazol-3-ona se investiga por sus posibles propiedades antiinflamatorias, antimicrobianas y anticancerígenas. Los estudios preclínicos han mostrado resultados prometedores, lo que justifica una mayor investigación.
Industria
En el sector industrial, este compuesto se explora para su uso en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de (4E)-4-[2-(3-bromo-4-metilfenil)hidrazinilideno]-5-metil-2-[4-(3-nitrofenil)-1,3-tiazol-2-il]-2,4-dihidro-3H-pirazol-3-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o modular la función del receptor al interactuar con los sitios de unión. Estas interacciones pueden conducir a alteraciones en las vías celulares, lo que resulta en los efectos biológicos deseados.
Comparación Con Compuestos Similares
Compuestos similares
- (4E)-4-[2-(3-cloro-4-metilfenil)hidrazinilideno]-5-metil-2-[4-(3-nitrofenil)-1,3-tiazol-2-il]-2,4-dihidro-3H-pirazol-3-ona
- (4E)-4-[2-(3-fluoro-4-metilfenil)hidrazinilideno]-5-metil-2-[4-(3-nitrofenil)-1,3-tiazol-2-il]-2,4-dihidro-3H-pirazol-3-ona
Unicidad
La singularidad de (4E)-4-[2-(3-bromo-4-metilfenil)hidrazinilideno]-5-metil-2-[4-(3-nitrofenil)-1,3-tiazol-2-il]-2,4-dihidro-3H-pirazol-3-ona radica en su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C20H15BrN6O3S |
|---|---|
Peso molecular |
499.3 g/mol |
Nombre IUPAC |
4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H15BrN6O3S/c1-11-6-7-14(9-16(11)21)23-24-18-12(2)25-26(19(18)28)20-22-17(10-31-20)13-4-3-5-15(8-13)27(29)30/h3-10,25H,1-2H3 |
Clave InChI |
BBYOVPMKIFZQCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11700580.png)
![N'-[(1Z)-1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide](/img/structure/B11700602.png)
![7-bromo-4-pentanoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11700610.png)
![(5E)-5-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11700616.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide](/img/structure/B11700622.png)
![3-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11700624.png)
methanone](/img/structure/B11700625.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B11700638.png)
![Ethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetate](/img/structure/B11700640.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11700645.png)

![(4E)-5-methyl-2-phenyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700648.png)
![2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B11700656.png)
